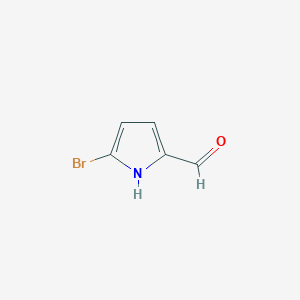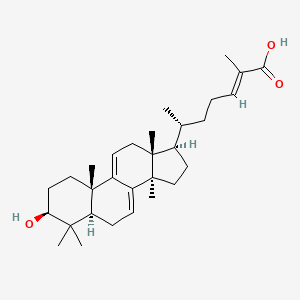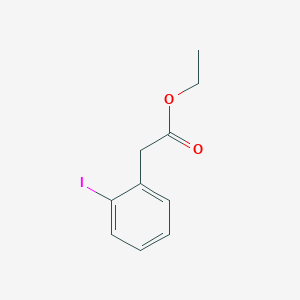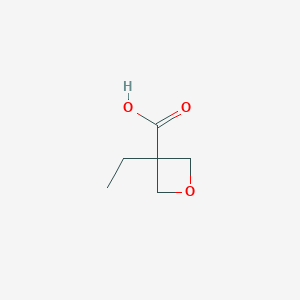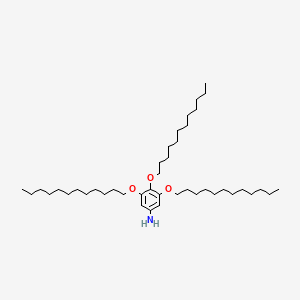
3,4,5-Tris(dodecyloxy)aniline
Übersicht
Beschreibung
3,4,5-Tris(dodecyloxy)aniline is an organic compound with the molecular formula C42H79NO3 and a molecular weight of 646.08 . It is used in research and is considered an organic building block .
Molecular Structure Analysis
The molecular structure of this compound consists of a central aniline (benzene ring with an amino group) substituted at the 3, 4, and 5 positions with dodecyloxy groups (12-carbon chains attached through an ether linkage) .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. Anilines, in general, can undergo a variety of reactions including electrophilic aromatic substitution, oxidation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 646.08200, a molecular formula of C42H79NO3, and an exact mass of 645.60600 . Other properties such as density, boiling point, melting point, and flash point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
1. Organic Photovoltaics
3,4,5-Tris(dodecyloxy)aniline, when combined with certain green chromophores, demonstrates potential for use in organic photovoltaics. Research has shown that compounds derived from this compound can self-assemble into structures that are conducive to efficient photoinduced charge generation, a key property for materials used in solar cells (Fuller et al., 2005).
2. Corrosion Inhibition
Aniline derivatives, including those similar to this compound, have been studied for their effectiveness in inhibiting the corrosion of metals like aluminum in acidic environments. These compounds act as mixed-type inhibitors and show potential for practical applications in protecting metals from corrosion (EL-Deeb et al., 2015).
3. Liquid Crystal Displays
Certain polymers derived from this compound have been found to be suitable for use in liquid crystal displays (LCDs), specifically in vertically aligned nematic liquid crystal displays (VAN-LCDs). These polymers, due to their unique structural properties, can serve as effective alignment layers in LCD technology (Tsuda et al., 2009).
4. Fluorescent Sensing Films
Derivatives of this compound have been used to create fluorescent films capable of detecting specific vapors like aniline. These films demonstrate rapid and reversible responses to the presence of target vapors, making them useful for sensing applications (Fan et al., 2016).
5. Polymer Characterization
This compound-based polymers have been visualized using scanning force microscopy, aiding in the study of molecular architecture and the behavior of polymers. This research provides insights into the properties and potential applications of these polymers in various fields (Prokhorova et al., 1998).
Safety and Hazards
The safety data sheet for 3,4,5-Tris(dodecyloxy)aniline indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-tridodecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTJOYSOISUALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566434 | |
| Record name | 3,4,5-Tris(dodecyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151237-05-7 | |
| Record name | 3,4,5-Tris(dodecyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




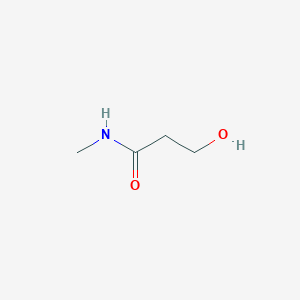
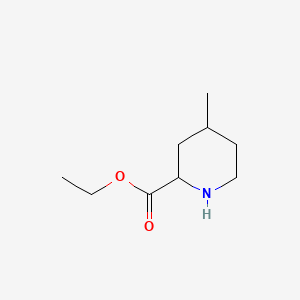
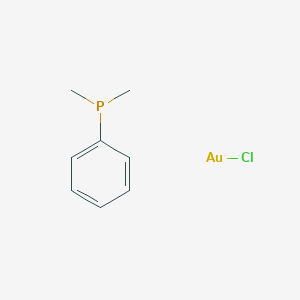
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
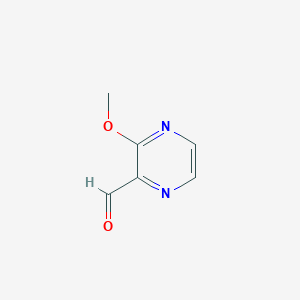
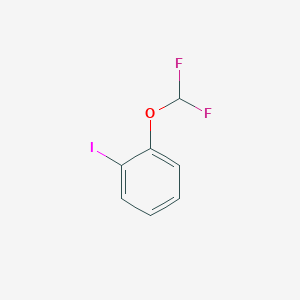

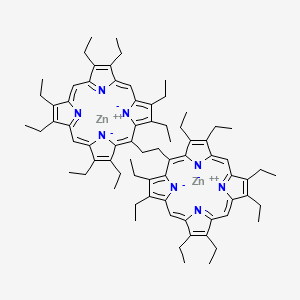
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
